![molecular formula C14H13N3O2 B2491180 2-[3-(Pyrazol-1-YL)propyl]isoindole-1,3-dione CAS No. 129854-24-6](/img/structure/B2491180.png)
2-[3-(Pyrazol-1-YL)propyl]isoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(Pyrazol-1-YL)propyl]isoindole-1,3-dione is a chemical compound with the molecular formula C14H13N3O2
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Industry: It can be used in the production of polymers and other materials with specialized functions.
Orientations Futures
Mécanisme D'action
Target of action
Isoindoline-1,3-dione derivatives, commonly known as phthalimides, represent an important class of biological and pharmaceutical compounds
Mode of action
Isoindoline-1,3-diones are known to interact with various biological targets due to their diverse chemical reactivity .
Biochemical pathways
Isoindoline-1,3-diones are known to have diverse applications in fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
Result of action
Isoindoline-1,3-diones are known for their potential use in diverse fields .
Analyse Biochimique
Biochemical Properties
Isoindoline-1,3-dione derivatives, a class of compounds to which 2-[3-(Pyrazol-1-YL)propyl]isoindole-1,3-dione belongs, have been found to modulate the dopamine receptor D3 . This suggests that this compound may interact with this receptor and potentially other proteins and enzymes.
Cellular Effects
Isoindoline-1,3-dione derivatives have been found to inhibit β-amyloid protein aggregation , suggesting that this compound may have similar effects.
Molecular Mechanism
It is known that isoindoline-1,3-dione derivatives can interact with the dopamine receptor D3 , suggesting that this compound may exert its effects through similar interactions.
Méthodes De Préparation
The synthesis of 2-[3-(Pyrazol-1-YL)propyl]isoindole-1,3-dione typically involves the condensation of phthalic anhydride with a primary amine, followed by further functionalization to introduce the pyrazole moiety. One common method involves the reaction of phthalic anhydride with 3-(pyrazol-1-yl)propylamine under reflux conditions in a suitable solvent such as toluene . The reaction proceeds through the formation of an intermediate amide, which cyclizes to form the isoindole-1,3-dione core.
Analyse Des Réactions Chimiques
2-[3-(Pyrazol-1-YL)propyl]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Comparaison Avec Des Composés Similaires
2-[3-(Pyrazol-1-YL)propyl]isoindole-1,3-dione can be compared with other similar compounds, such as:
2-(3-chloropropyl)isoindole-1,3-dione: This compound features a chloropropyl group instead of a pyrazole ring and exhibits different chemical reactivity and biological activity.
N-isoindoline-1,3-diones: These compounds share the isoindole-1,3-dione core but differ in their substituents, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its combination of the isoindole-1,3-dione core with a pyrazole ring, which imparts distinct chemical and biological characteristics.
Propriétés
IUPAC Name |
2-(3-pyrazol-1-ylpropyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c18-13-11-5-1-2-6-12(11)14(19)17(13)10-4-9-16-8-3-7-15-16/h1-3,5-8H,4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMAETWCOTYRCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2491098.png)
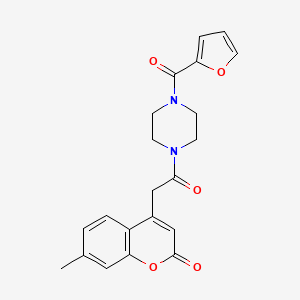
![N-[(5-benzoylthiophen-2-yl)methyl]quinoline-8-sulfonamide](/img/structure/B2491100.png)
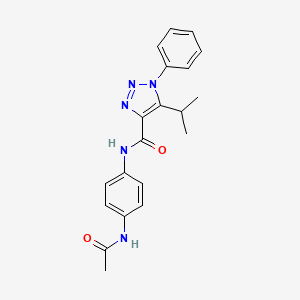
![1-[(5,6-Dimethyl-1H-1,3-benzodiazol-1-yl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2491107.png)
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclopropanesulfonamide](/img/structure/B2491109.png)
![tert-butyl N-[3-(4-hydroxyphenyl)propyl]carbamate](/img/structure/B2491111.png)
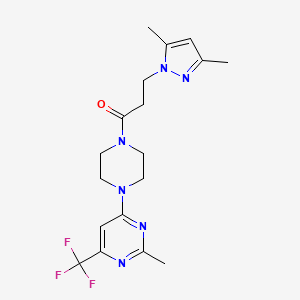

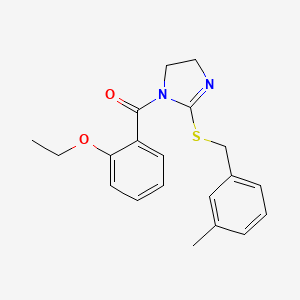
![1-(7-Bromobenzo[d][1,3]dioxol-4-yl)ethan-1-one](/img/structure/B2491116.png)
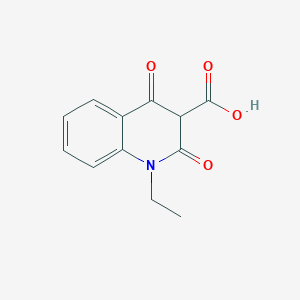
![Methyl 2-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]benzoate](/img/structure/B2491119.png)
![N-[2-(6-fluoro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]oxane-4-carboxamide](/img/structure/B2491120.png)
